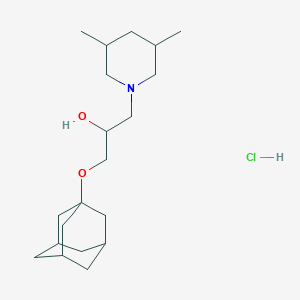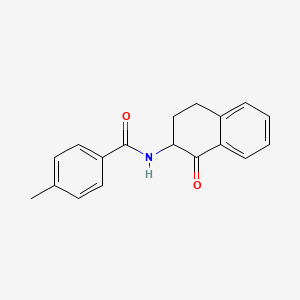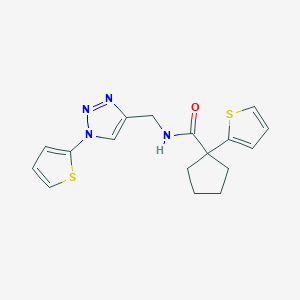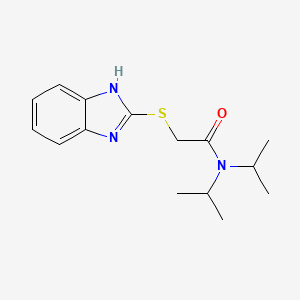![molecular formula C25H24N2O2 B2532701 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide CAS No. 941956-87-2](/img/structure/B2532701.png)
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide" is a structurally complex molecule that may be related to various pharmacologically active acetamides. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds often involves multi-step reactions, including the formation of intermediate products such as indolization under Fischer conditions, amidification, and reductive cyclisation . For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves condensation reactions promoted by 2-chloro-1-methylpyridinium iodide . Similarly, the synthesis of sigma-1 receptor modulators includes an asymmetric Michael addition followed by chromatographic separation and further chemical modifications . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of planar groups and specific dihedral angles between these groups, as seen in the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide . The planarity and angles between the amide plane and adjacent rings can influence the compound's biological activity and interaction with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including amidification, esterification, and ester interchange . These reactions are crucial for modifying the structure and enhancing the biological activity of the compounds. For instance, the introduction of different electrophiles at the nitrogen atom of piperidine moiety can lead to a new series of biologically active acetamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Intramolecular hydrogen bonding can contribute to the planarity of the molecule and affect its physical state and intermolecular interactions . The presence of different substituents can also impact the compound's reactivity and interaction with biological systems, as seen in the biological evaluation of various acetamide derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide is a κ-opioid receptor (KOR) antagonist, exhibiting high affinity for human, rat, and mouse KORs. It shows selectivity for KORs in vivo and has demonstrated potential in treating depression and addiction disorders. Specifically, it exhibits antidepressant-like efficacy and can attenuate the behavioral effects of stress. In rats, it blocks KOR and MOR agonist-induced analgesia and inhibits ex vivo binding to KOR and MOR receptors (Grimwood et al., 2011).
Opioid Kappa Agonists
This compound is part of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides that have been evaluated as opioid kappa agonists. Variants in N-acyl, N-alkyl, and amino functions have been explored, revealing compounds with potent analgesic effects in mouse models. These studies contribute to understanding the structural features critical for opioid receptor activity (Barlow et al., 1991).
Anti-Cancer Applications
A derivative of this compound, synthesized from indibulin and combretastatin scaffolds, has shown cytotoxic activity against breast cancer cell lines. This highlights its potential application in cancer therapy, especially due to its low toxicity on normal cell lines (Moghadam & Amini, 2018).
DNA/Protein Binding Studies
N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and its derivatives, related to the compound , have been synthesized and studied for their DNA-binding interactions. They show potential for intercalating with DNA, suggesting applications in genetic research and therapy (Raj, 2020).
Antifungal Agents
Imidazole derivatives, including those similar to this compound, have been designed and synthesized as antifungal agents. These compounds exhibit significant activity against Candida albicans and Candida krusei, highlighting their potential in treating fungal infections (Altındağ et al., 2017).
Sigma-1 Receptor Modulation
Research on fluorinated derivatives of similar compounds has revealed their potential in modulating Sigma-1 receptors. These receptors are implicated in several neurological and psychiatric disorders, indicating the therapeutic potential of these compounds in neurology (Kuznecovs et al., 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface .
Mode of Action
The compound acts as a positive allosteric modulator of the sigma-1 receptor . This means it binds to a site on the sigma-1 receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand .
Biochemical Pathways
The sigma-1 receptor is involved in various biochemical pathways, including calcium signaling and cellular survival pathways . By acting as a positive allosteric modulator, the compound enhances the activity of these pathways .
Result of Action
The compound’s action as a positive allosteric modulator of the sigma-1 receptor results in enhanced calcium signaling and potentially improved cellular survival . This could have implications for various physiological and pathological processes, including neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-16-22(13-14-23(18)27-15-5-8-25(27)29)26-24(28)17-19-9-11-21(12-10-19)20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYNYAZJLRZBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)

![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)





![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)

![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)
![4-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2532639.png)
![methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2532641.png)